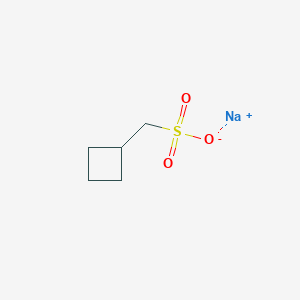
2,3-Dichloro-6-methylcinnamic acid
Overview
Description
2,3-Dichloro-6-methylcinnamic acid, also known as 2,3-DCMA, is a synthetic organic compound with a molecular formula of C10H7Cl2O2. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. 2,3-DCMA is a colorless solid that is insoluble in water, but soluble in most organic solvents. It is commercially available as a powder or in solution.
Scientific Research Applications
1. Role in Plant Cell Wall Composition
A study by Lam, Kadoya, & Iiyama (2001) explored the bonding of hydroxycinnamic acids to lignin in grass cell walls. They found that hydroxycinnamic acids, including cinnamic acid derivatives, are predominantly linked at the benzyl position of lignin, suggesting an essential role in plant cell wall structure and composition.
2. Catalysis in Asymmetric Hydrogenation
Research by Kinting & Krause (1986) demonstrated the use of cinnamic acid derivatives, including 2,3-dichloro-6-methylcinnamic acid, in the field of catalysis. They utilized these compounds in asymmetric hydrogenation processes, indicating their potential in synthetic chemistry applications.
3. Synthesis of Antibiotic Constituents
Dornhagen & Scharf (1985) conducted a study on the synthesis of dichloroisoeverninic acid, a component of orthosomycin antibiotics, from cinnamic acid derivatives including 2,3-dichloro-6-methylcinnamic acid. This study, detailed in Dornhagen & Scharf (1985), highlights the importance of such compounds in pharmaceutical synthesis.
4. Investigation in Catalysis and Adsorption
Sun & Williams (2012) explored the adsorption and hydrogenation of α-methylcinnamic acid, a related compound, providing insights into the potential applications of cinnamic acid derivatives in catalysis. Their findings are documented in Sun & Williams (2012).
5. Utilization in Solid-State Chemistry
Gakhar, Kaur, & Gupta (1995) studied the reaction of hydroxycinnamic acids in the solid state, which can provide a foundation for understanding the behavior of 2,3-dichloro-6-methylcinnamic acid in similar conditions. Their research is available in Gakhar, Kaur, & Gupta (1995).
6. Contribution to Antifungal Research
Kim, Chan, & Cheng (2017) investigated cinnamic acid analogs, including 2,3-dichloro-6-methylcinnamic acid, as potential antifungal agents. Their work, detailed in Kim, Chan, & Cheng (2017), contributes to the understanding of these compounds in biological applications.
properties
IUPAC Name |
3-(2,3-dichloro-6-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-2-4-8(11)10(12)7(6)3-5-9(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSDGISWMHGVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228078 | |
| Record name | 2-Propenoic acid, 3-(2,3-dichloro-6-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126969534 | |
CAS RN |
1807439-78-6 | |
| Record name | 2-Propenoic acid, 3-(2,3-dichloro-6-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807439-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(2,3-dichloro-6-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413542.png)








![sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413559.png)